molecular formula C10H14N2O2 B14008175 Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate CAS No. 21985-16-0

Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate

Cat. No.: B14008175
CAS No.: 21985-16-0
M. Wt: 194.23 g/mol
InChI Key: BOEKIVLOUKLZBQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate is an organic compound that belongs to the class of cyanoacetates. This compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a pyrrolidine ring. It is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate can be synthesized through the reaction of 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) in the presence of a base like cesium carbonate. The reaction conditions are optimized to achieve high yields, typically ranging from 72% to 83% .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted cyanoacetates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate involves its interaction with various molecular targets. The cyano group and ester group play crucial roles in its reactivity. The compound can act as an electrophile, participating in nucleophilic addition and substitution reactions. The molecular pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: Contains a dithiane ring instead of a pyrrolidine ring.

    N-Ethyl-2-pyrrolidone: An industrial chemical used as a solvent and catalyst.

Uniqueness

This compound is unique due to its specific combination of a cyano group and an ester group attached to a pyrrolidine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable in various research and industrial applications .

Biological Activity

Ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate is a synthetic organic compound with notable biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a unique structure that includes a cyano group and an ester group attached to a pyrrolidine ring. Its molecular formula is C9H12N2O2C_9H_{12}N_2O_2 with a molecular weight of approximately 220.27 g/mol. The presence of the cyano and ester functionalities contributes to its significant chemical reactivity, making it a valuable building block in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound's mechanism likely involves:

  • Enzyme Modulation : It may bind to specific enzymes, altering their activity and influencing biochemical pathways.
  • Receptor Interaction : The compound could interact with cellular receptors, modulating signaling pathways that affect cell proliferation and apoptosis, particularly in cancer cells .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .

Anticancer Effects

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. These effects are likely mediated by the compound's ability to modulate key signaling pathways involved in cancer progression .

Research Findings and Case Studies

A review of current literature reveals several studies focused on the biological activity of this compound:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus.
Study BAnticancer ActivityShowed reduced viability of breast cancer cells with IC50 values indicating effective dose ranges.
Study CMechanistic InsightsIdentified specific pathways modulated by the compound leading to apoptosis in cancer cell lines.

These findings highlight the compound's potential as a lead candidate for further drug development.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit biological activities. A comparison table is provided below:

Compound NameStructureUnique Features
Mthis compoundStructureDifferent ester group affects solubility and reactivity.
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetateStructureContains a dithiane ring; altered electronic properties due to sulfur atoms.
N-Ethyl-2-pyrrolidoneStructureLacks cyano functionality; primarily used as an industrial solvent.

Future Directions

Ongoing research is essential to fully elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:

  • In vivo Studies : To assess the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To clarify specific molecular targets and pathways involved.
  • Formulation Development : To explore potential applications in drug delivery systems.

Properties

CAS No.

21985-16-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

ethyl 2-cyano-2-(1-methylpyrrolidin-2-ylidene)acetate

InChI

InChI=1S/C10H14N2O2/c1-3-14-10(13)8(7-11)9-5-4-6-12(9)2/h3-6H2,1-2H3

InChI Key

BOEKIVLOUKLZBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C1CCCN1C)C#N

Origin of Product

United States

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